3,3-Difluoroazepane; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoroazepane; oxalic acid is a compound that combines the structural features of 3,3-difluoroazepane and oxalic acid 3,3-Difluoroazepane is a seven-membered ring containing two fluorine atoms at the 3-position, while oxalic acid is a simple dicarboxylic acid with the formula C₂H₂O₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoroazepane; oxalic acid typically involves the reaction of 3,3-difluoroazepane with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroazepane; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
Scientific Research Applications
3,3-Difluoroazepane; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-difluoroazepane; oxalic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the azepane ring can enhance the compound’s reactivity and binding affinity to target molecules. The oxalic acid moiety can chelate metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazepane: Lacks the oxalic acid moiety, resulting in different chemical properties and applications.
Oxalic Acid: A simple dicarboxylic acid without the azepane ring, used primarily as a chelating agent and in various industrial processes.
Uniqueness
3,3-Difluoroazepane; oxalic acid is unique due to the combination of the azepane ring with fluorine atoms and the oxalic acid moiety
Properties
Molecular Formula |
C8H13F2NO4 |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3,3-difluoroazepane;oxalic acid |
InChI |
InChI=1S/C6H11F2N.C2H2O4/c7-6(8)3-1-2-4-9-5-6;3-1(4)2(5)6/h9H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
HEGYLIVGQKEDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.